N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide
Description
N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry, catalyst development, and nanomaterials due to their stability and reactivity .
Properties
IUPAC Name |
N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-19-4-2-3-16(19)17(20)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11/h11-16H,2-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWCIIBYOAJFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)NCC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide typically involves the amidation of adamantane derivatives. One common method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of adamantane derivatives often involves the catalytic hydrogenation of adamantane or its derivatives. This process can be scaled up to produce large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as:
Amantadine: Used as an antiviral and anti-Parkinsonian drug.
Rimantadine: Another antiviral drug with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide is unique due to its specific structural features, which combine the adamantane moiety with a pyrrolidine ring. This combination provides a unique set of properties that can be exploited for various applications in chemistry, biology, and medicine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
